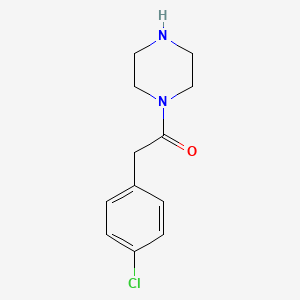

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSQPRRJHDDJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (PubChem CID 16769704) as a "Privileged Scaffold Intermediate"—a critical building block for synthesizing complex bioactive molecules.

PubChem CID: 16769704 | Molecular Formula: C₁₂H₁₅ClN₂O | MW: 238.71 g/mol

Executive Summary

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (often referred to as 1-(4-chlorophenylacetyl)piperazine) is a versatile heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a lipophilic 4-chlorobenzyl moiety linked via an amide bond to a piperazine ring.

This molecule serves as a "privileged scaffold" because it combines a validated pharmacophore (the phenylacetyl group) with a reactive secondary amine "handle." This handle allows for rapid diversification into libraries of ureas, sulfonamides, and tertiary amines, targeting G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors, as well as enzymes like Transglutaminase 2.

Physicochemical Profile & Properties

Understanding the core physical properties is essential for predicting the "drug-likeness" of downstream derivatives.

| Property | Value | Technical Insight |

| Molecular Weight | 238.71 Da | Ideal fragment size (<300 Da) allowing for significant mass addition during lead optimization. |

| LogP (Predicted) | ~1.6 – 1.9 | Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility for assays. |

| pKa (Basic) | ~9.8 (Piperazine NH) | The secondary amine is highly basic, protonated at physiological pH, aiding in solubility and electrostatic binding. |

| H-Bond Donors | 1 (NH) | The free amine is the primary site for hydrogen bonding or derivatization. |

| H-Bond Acceptors | 2 (C=O, N) | The amide carbonyl and tertiary amine nitrogen act as acceptors. |

| Appearance | White/Off-white Solid | Typically crystalline; melting point often ranges between 80–100°C (derivative dependent). |

Synthetic Methodologies

For research-grade synthesis, purity is paramount. The "Direct Coupling" method often yields bis-acylated byproducts. Therefore, the Mono-Protection Strategy is the recommended protocol for high-fidelity synthesis.

Protocol: Mono-Protection Route (Recommended)

This workflow ensures that only one nitrogen of the piperazine is acylated, preventing the formation of the symmetrical bis-amide impurity.

-

Protection: React piperazine with Boc-anhydride (0.9 eq) to yield N-Boc-piperazine.

-

Activation: Dissolve 4-chlorophenylacetic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.

-

Coupling: Add N-Boc-piperazine (1.0 eq) and DIPEA (2.0 eq). Stir at RT for 12h.

-

Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) to remove the Boc group.

-

Workup: Basify with NaOH to pH >10 and extract with EtOAc to isolate the free base.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from raw materials to the final scaffold.

Figure 1: Step-wise synthesis via the Mono-Boc protection strategy to ensure regioselectivity.

Medicinal Chemistry Applications

CID 16769704 is rarely the final drug; it is the engine for library generation. The secondary amine at position 4 is a nucleophilic "warhead" ready for decoration.

Derivatization Strategies[1]

-

Urea Synthesis: Reaction with isocyanates (R-NCO) yields urea derivatives. These are classic pharmacophores for TRPV1 antagonists and Soluble Epoxide Hydrolase (sEH) inhibitors .

-

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) creates sulfonamides, often seen in 5-HT6 receptor antagonists .

-

Reductive Amination: Reaction with aldehydes (R-CHO) and NaBH(OAc)₃ yields tertiary amines, common in Dopamine D2 ligands and Sigma receptor ligands .

Biological Relevance: The "Phenylacetyl-Piperazine" Motif

This specific structural motif has been validated in several therapeutic areas:

-

Transglutaminase 2 Inhibitors: The 4-chlorophenylacetyl group acts as a hydrophobic cap that fits into the binding pocket of Transglutaminase 2, an enzyme implicated in fibrosis and cancer (See Reference 1).

-

GPCR Ligands: The distance between the aromatic ring and the basic nitrogen (via the acetyl linker) mimics the pharmacophore of many biogenic amines, making this scaffold a "frequent hitter" in GPCR screens.

Visualization: Scaffold Utility Tree

Figure 2: Divergent synthesis strategies utilizing the reactive secondary amine of the scaffold.

Analytical Characterization Standards

To validate the identity of the synthesized scaffold, the following analytical signatures must be observed.

1H NMR (DMSO-d6, 400 MHz)

-

δ 7.30 – 7.40 (m, 4H): Characteristic AA'BB' system of the para-chlorophenyl ring.

-

δ 3.70 (s, 2H): Singlet for the benzylic methylene protons (Ar-CH₂-CO).

-

δ 3.40 – 3.50 (m, 4H): Multiplet for piperazine protons adjacent to the amide carbonyl.

-

δ 2.60 – 2.70 (m, 4H): Multiplet for piperazine protons adjacent to the secondary amine.

-

δ ~2.0 – 2.5 (br s, 1H): Exchangeable proton of the secondary amine (NH).

HPLC Method (QC Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (Amide bond) and 254 nm (Aromatic ring).

-

Retention Time: Expect early-to-mid elution due to the polar amine functionality.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb CO₂ from the air to form carbamates over time; store as the HCl salt for long-term stability.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

-

Wodtke, R., et al. (2016). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. Helmholtz-Zentrum Dresden-Rossendorf.

-

PubChem. Compound Summary for CID 16769704. National Center for Biotechnology Information.

-

Google Patents. Piperazine-substituted aryl and aralkyl carboxylic acids (US4616086A).

Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety

An In-depth Technical Guide to the Synthesis, Properties, and Application of the 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold," a structure renowned for its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability.[1][2][3] The two nitrogen atoms within its six-membered ring offer versatile handles for synthetic modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[2][3]

When this versatile scaffold is coupled with 4-chlorophenylacetic acid, a moiety recognized for its role in compounds exhibiting activities ranging from aromatase inhibition to antimicrobial effects, the resulting amide, 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone, is formed.[4][5] This molecule is more than a simple conjugate; it represents a strategic starting point—a core structure primed for diversification in drug discovery campaigns.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone. We will delve into its fundamental chemical properties, detail robust protocols for its synthesis and analysis, and explore its significance as a foundational building block for developing novel, biologically active compounds.

Part 1: Core Chemical and Structural Characteristics

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone combines the structural features of an aromatic acid and a heterocyclic amine, resulting in a unique set of chemical characteristics.

Key Physicochemical Data

The properties of the target compound are summarized below. These values are derived from the constituent parts and data for structurally analogous compounds found in the literature.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one | N/A |

| Synonyms | 4-Chlorophenylacetic acid piperazine amide | N/A |

| Molecular Formula | C₁₂H₁₅ClN₂O | N/A |

| Molecular Weight | 238.71 g/mol | N/A |

| Appearance | Expected to be an off-white to pale yellow solid at room temperature. | [4] |

| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. The presence of the second nitrogen in the piperazine ring allows for salt formation (e.g., hydrochloride salt), which would significantly increase aqueous solubility. | [6] |

| pKa | The piperazine ring contains two nitrogen atoms with distinct basicities. The pKa of the secondary amine (N-H) is expected to be around 9.7, typical for piperazine itself, while the amide nitrogen is non-basic. | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification. Based on the molecular structure and data from similar compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the 4-chlorophenyl ring (typically two doublets in the 7.2-7.4 ppm range), a singlet for the methylene (-CH₂-) bridge protons adjacent to the carbonyl and phenyl groups (around 3.7 ppm), and multiple signals for the non-equivalent piperazine ring protons (typically broad signals in the 2.8-3.6 ppm range).[7]

-

¹³C NMR: The carbon spectrum would show a carbonyl signal (~170 ppm), signals for the four distinct aromatic carbons, a signal for the methylene bridge carbon, and signals for the piperazine ring carbons.[7]

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the tertiary amide (around 1640-1650 cm⁻¹), C-H stretching for aromatic and aliphatic protons, and C-N stretching bands.

-

Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight.

Part 2: Synthesis and Derivatization Strategy

The synthesis of 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone is a straightforward yet crucial process that forms the basis for creating more complex derivatives. The primary route involves a classic acid-amine coupling reaction.

Causality in Synthetic Design

The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures, which can be unsuitable for complex molecules. Therefore, the carboxylic acid must first be "activated." This is achieved either by converting it into a more reactive species, such as an acyl chloride, or by using coupling reagents (e.g., DCC, EDC, HATU). This activation step makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the piperazine nitrogen, allowing the reaction to proceed efficiently at or below room temperature. Using piperazine in excess or protecting one of its nitrogen atoms is a common strategy to favor mono-acylation and prevent the formation of the N,N'-diacylated byproduct.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone

This protocol describes a standard laboratory procedure for the amide coupling using an acyl chloride intermediate.

Step 1: Activation of 4-Chlorophenylacetic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-chlorophenylacetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chlorophenylacetyl chloride, which can be used directly in the next step.

Step 2: Amide Coupling with Piperazine

-

In a separate flask, dissolve piperazine (2.0-3.0 eq to favor mono-substitution) in DCM.

-

Cool the piperazine solution to 0 °C in an ice bath.

-

Dissolve the crude 4-chlorophenylacetyl chloride from Step 1 in a small amount of dry DCM and add it dropwise to the cooled piperazine solution over 30 minutes.

-

Allow the reaction to stir at 0 °C for one hour and then at room temperature overnight.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with a dilute HCl solution (to remove excess piperazine), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, with a mobile phase gradient such as DCM/Methanol) or recrystallization to obtain pure 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the target amide.

Reactivity and Role as a Scaffold

The true value of 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone in drug discovery lies in the reactivity of its free secondary amine. This N-H group is a nucleophilic site available for a wide array of chemical transformations, including:

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Acylation: Formation of a second amide or sulfonamide.[8]

-

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

This versatility allows for the creation of large libraries of structurally diverse molecules from a single, common core, a key strategy in lead optimization.[3]

Caption: The core scaffold concept for library generation.

Part 3: Applications in Medicinal Chemistry

Piperazine derivatives are integral to numerous approved drugs, acting as antidepressants, antipsychotics, antihistamines, and anticancer agents.[1][9] The 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone core combines this privileged scaffold with a 4-chlorophenyl group, a feature present in many biologically active molecules, where the chlorine atom can modulate lipophilicity and metabolic stability.

Several research endeavors have utilized this core structure to build more complex molecules with promising therapeutic potential:

-

Anticancer and Antimicrobial Agents: Studies have shown that elaborating on the free piperazine nitrogen with other heterocyclic systems, such as quinazolinones, can lead to compounds with significant antimicrobial and anticancer activities.[10] The combination of these pharmacophores can result in synergistic effects or novel mechanisms of action.[10][11]

-

Ion Channel Modulators: Derivatives of (4-chlorobenzhydryl) piperazine amides have been synthesized and evaluated as inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the treatment of neuropathic pain.[12]

Part 4: Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound and its subsequent derivatives. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the gold standard for this purpose.[13]

Protocol: LC-MS Analysis

This protocol provides a general method for the analysis of piperazine derivatives, which should be optimized for the specific compound and instrument used.[13][14]

1. Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

-

Perform serial dilutions to create working solutions for analysis (e.g., 1-10 µg/mL).

2. Chromatographic Conditions:

-

HPLC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid (aids in protonation for MS detection).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would be 10% B to 100% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Range: m/z 100-800.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

4. Data Analysis:

-

Confirm the identity of the compound by matching the retention time and the observed m/z of the protonated molecule [M+H]⁺ with the theoretical value.

-

Assess purity by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Visualization: Analytical Workflow

Caption: Standard workflow for LC-MS analysis.

Conclusion

2-(4-chlorophenyl)-1-(piperazin-1-yl)ethanone is a strategically important molecule in the field of medicinal chemistry. While not necessarily an end product itself, its true power lies in its role as a versatile and readily accessible core scaffold. Its straightforward synthesis, combined with the reactive secondary amine of the piperazine ring, provides a robust platform for generating diverse libraries of novel compounds. By understanding its chemical properties, synthetic routes, and analytical characterization, researchers are well-equipped to leverage this valuable building block in the rational design and development of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 4-(4-Chlorophenyl)piperazine-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Tarnavchyk, I., Furdych, B., Matiychuk, V., & Ostapiuk, Y. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. Retrieved from [Link]

-

Reddy, G. J., & Rao, K. S. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(5), 3553-3558. Retrieved from [Link]

-

MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 116. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2016). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 124, 429-437. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://www.benchchem.com/product/b5641/technical-support

-

Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4827-4833. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 9(a) 4-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}-1-(ethoxycarbonyl)piperazin. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Retrieved from [Link]

-

Celińska, J., & Konieczna, L. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-chlorobenzamido)-phenylacetic acid. Retrieved from [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

On-chain, W., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Piperazine Core

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[1][5][6][7] This is not by chance; the piperazine moiety possesses a unique combination of physicochemical properties that make it exceptionally well-suited for drug design.[1][2][8] Its two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[2][6] Furthermore, the stable chair conformation of the piperazine ring offers a rigid and predictable framework for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.[1][2]

The versatility of the piperazine scaffold is demonstrated by its presence in drugs spanning a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5][9][10][11][12] Notable examples include the anticancer drug Imatinib , the antipsychotic Aripiprazole , and the antibiotic Ciprofloxacin .[1][13][14] This guide will provide a comprehensive technical overview of piperazine-based scaffolds in drug discovery, from fundamental synthetic strategies to their diverse pharmacological applications and the underlying structure-activity relationships (SAR).

Synthetic Strategies for Piperazine Derivatives

The synthetic accessibility of the piperazine core is a key factor in its widespread use. A variety of robust and versatile methods exist for the synthesis and functionalization of piperazine derivatives, allowing for the systematic exploration of chemical space.[1][5]

Core Synthesis

The piperazine ring itself can be synthesized through several established routes. A common industrial method involves the intramolecular cyclization of diethanolamine or diethylenetriamine derivatives under acidic or dehydrating conditions.[1] Another classical approach is the reaction of an electrophilic alkyl dihalide or epoxide with a primary amine, proceeding via a nucleophilic substitution pathway.[1]

N-Functionalization: The Gateway to Diversity

The two nitrogen atoms of the piperazine ring serve as versatile handles for introducing a wide array of substituents, which is the primary strategy for modulating the pharmacological properties of piperazine-based compounds.[1][5]

N-Monosubstitution and N,N'-Disubstitution

Direct N-alkylation of piperazine with alkyl halides is a fundamental method for introducing substituents.[1] Controlling the stoichiometry of the reaction allows for the selective synthesis of either N-monosubstituted or N,N'-disubstituted products. Reductive amination, which involves the reaction of piperazine with an aldehyde or ketone followed by reduction, is another widely used technique for N-monoalkylation.[1]

Advanced N-Arylation and N-Heteroarylation Methods

Modern cross-coupling reactions have revolutionized the synthesis of N-aryl and N-heteroaryl piperazine derivatives.[1] The Buchwald-Hartwig amination and Ullmann-type N-arylation reactions are powerful tools for forming these crucial C-N bonds, enabling the introduction of diverse aromatic and heteroaromatic systems.[1]

C-H Functionalization: A New Frontier

While N-functionalization has been the traditional focus, recent advances in C-H functionalization have opened up new avenues for diversifying the piperazine scaffold.[5][14][15][16] These methods allow for the direct modification of the carbon framework of the piperazine ring, introducing substituents at positions that were previously difficult to access.[5][15][16] This provides an additional vector for chemical diversity and the creation of more three-dimensionally complex molecules.[5]

Pharmacological Applications of Piperazine-Based Scaffolds

The structural and chemical versatility of the piperazine scaffold has led to its successful application in a multitude of therapeutic areas.[1][9][10][11]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they interact with a variety of neurotransmitter receptors.[2][17][18][19][20][21] Many antipsychotic and antidepressant drugs feature a piperazine ring, which is crucial for their interaction with dopamine and serotonin receptors.[2][17][18][19][22] For example, the atypical antipsychotic Aripiprazole utilizes the piperazine moiety to modulate dopamine and serotonin receptor binding.[1]

| Drug | Therapeutic Class | Primary Target(s) |

| Aripiprazole | Atypical Antipsychotic | Dopamine D2 and Serotonin 5-HT1A/2A Receptors |

| Olanzapine | Atypical Antipsychotic | Dopamine and Serotonin Receptors |

| Vortioxetine | Antidepressant | Serotonin Reuptake Transporter and various Serotonin Receptors |

| Buspirone | Anxiolytic | Serotonin 5-HT1A Receptor |

Oncology

The piperazine scaffold is a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[6][23][24][25] The piperazine ring often acts as a linker or a solubilizing group, enabling the molecule to effectively bind to the ATP-binding pocket of kinases.[6] A prime example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, which incorporates a piperazine moiety to enhance its selectivity for the Bcr-Abl tyrosine kinase.[1][6]

Numerous studies have explored the anticancer potential of novel piperazine derivatives. For instance, piperazine-conjugated vindoline derivatives have shown significant antiproliferative activity in various cancer cell lines.[8][26] Similarly, piperazine-chalcone hybrids have been designed as potent inhibitors of VEGFR-2 kinase, a key player in angiogenesis.[27]

Infectious Diseases

Piperazine-containing compounds have also demonstrated significant activity against a range of infectious agents.[12][28] The antibacterial fluoroquinolone Ciprofloxacin incorporates a piperazine ring to enhance its binding to bacterial enzymes and improve membrane permeability.[1] The anthelmintic action of piperazine itself is well-established; it paralyzes parasites by blocking acetylcholine at the myoneural junction, allowing the host to expel them.[29]

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective piperazine-based drugs relies on a deep understanding of their structure-activity relationships.[30][31][32][33][34]

Modulation of Physicochemical Properties

The substituents on the piperazine ring play a critical role in fine-tuning the physicochemical properties of the molecule, such as solubility, lipophilicity, and pKa.[1] These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.[1][6] The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which is beneficial for both oral and intravenous formulations.[6]

Target Binding and Selectivity

The nature and position of substituents on the piperazine scaffold directly impact the compound's binding affinity and selectivity for its biological target. For instance, in the design of kinase inhibitors, specific substitutions on the piperazine ring can lead to crucial interactions with amino acid residues in the kinase active site, thereby enhancing potency and selectivity.[35][36]

Bioisosteric Replacement

In some cases, replacing the piperazine ring with a bioisostere can lead to improved pharmacological properties.[37][38][39][40] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity.[37]

Experimental Protocols

General Procedure for N-Arylation of Piperazine using Buchwald-Hartwig Amination

This protocol provides a representative method for the synthesis of N-arylpiperazine derivatives, a common structural motif in many pharmaceuticals.

Materials:

-

Piperazine

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP or Xantphos)

-

Base (e.g., NaOtBu or Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, piperazine, palladium catalyst, and ligand.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent and the base under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the appropriate time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify the structure and purity of the product.

Conclusion and Future Perspectives

The piperazine scaffold continues to be an indispensable tool in the medicinal chemist's arsenal.[1][5][6] Its remarkable versatility, synthetic tractability, and favorable physicochemical properties have solidified its position as a privileged structure in drug discovery.[1][5][6][7] Future progress in this field is expected to be driven by several key areas:

-

Hybrid Scaffold Engineering: Combining the piperazine moiety with other pharmacologically active heterocycles to create hybrid molecules with improved or multi-target activity.[1][5]

-

Advanced Synthetic Methodologies: The continued development of novel synthetic methods, particularly in the area of C-H functionalization, will provide access to even greater structural diversity.[1][5][15][16]

-

Computational and Machine Learning Approaches: The integration of computational chemistry and machine learning will enable more predictive modeling of bioactivity and facilitate the rational design of novel piperazine-based drug candidates.[1][5]

By leveraging these advancements, the full potential of the piperazine scaffold in addressing unmet medical needs is yet to be realized.

References

- An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK Academic Journals.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 22). ResearchGate.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Unknown Source.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.

- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). PubMed.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.). Unknown Source.

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.). ResearchGate.

- Exploring pharmacological significance of piperazine scaffold. (2024, August 23). World Journal of Pharmaceutical Research.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). National Genomics Data Center (CNCB-NGDC).

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).

- Piperazine. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). Unknown Source.

- Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006, August 15). Bioorganic & Medicinal Chemistry Letters.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.

- Antipsychotic piperazine and piperadine derivatives. (n.d.). Unknown Source.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Unknown Source.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate.

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009, June 15). Bioorganic & Medicinal Chemistry Letters.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025, October 15). Unknown Source.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). Unknown Source.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.

- Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2021, December). PubMed.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021, October 1). International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.

- Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC.

- Representative piperazine derivatives with CDKs inhibitory activity. (n.d.). ResearchGate.

- The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. (n.d.). Benchchem.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). PubMed.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. benthamscience.com [benthamscience.com]

- 13. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 20. researchgate.net [researchgate.net]

- 21. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 25. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Piperazine - Wikipedia [en.wikipedia.org]

- 30. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 33. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 38. enamine.net [enamine.net]

- 39. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design [mdpi.com]

- 40. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one: Synthesis, Characterization, and Potential Applications

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic route, analytical characterization, and potential utility of the piperazine-containing compound, 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties. This document offers a robust, field-proven perspective on the practical synthesis and rigorous validation of this specific derivative, intended to equip researchers with the necessary knowledge for its application in discovery programs.

Compound Identification and Physicochemical Profile

Precise identification is paramount for scientific reproducibility. While a dedicated CAS Registry Number for 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is not prominently cataloged in major databases as of the latest revision of this guide, it is uniquely identified by its structural information and other standard chemical identifiers.

The primary identifier for this compound is its PubChem Compound Identification (CID).

-

PubChem CID: 16769704[1]

Researchers are strongly advised to use the InChI or SMILES notations for unambiguous database searches and records.

-

Molecular Formula: C₁₂H₁₅ClN₂O

-

InChI: InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2[1]

-

SMILES: C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl[1]

A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 238.71 g/mol | PubChem |

| Monoisotopic Mass | 238.0873 Da | [1] |

| XlogP (Predicted) | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Strategic Synthesis: Amide Bond Formation

The synthesis of 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation couples a readily available acyl chloride with piperazine. The core principle of this synthesis is the high reactivity of the acyl chloride with the secondary amine of the piperazine ring.

One of the piperazine nitrogens must be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent double acylation and subsequent polymerization. The protected piperazine is then reacted with 2-(4-chlorophenyl)acetyl chloride. The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Acylation of N-Boc-Piperazine

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-piperazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Causality: TEA acts as a base to neutralize the HCl byproduct of the reaction, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.

-

Acyl Chloride Addition: Dissolve 2-(4-chlorophenyl)acetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the N-Boc-piperazine spot indicates reaction completion.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Deprotection of the Boc Group

-

Acidic Cleavage: Dissolve the crude product from Step 1 in a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Purification: The product can be further purified by recrystallization from an ethanol/ether mixture to yield 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride as a white solid. The free base can be obtained by neutralizing the salt with a suitable base.

Caption: Synthetic workflow for 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one.

Analytical Characterization and Structural Verification

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic methods should be employed.

Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the 7.0-7.5 ppm region), a singlet for the methylene group adjacent to the carbonyl, and multiplets for the piperazine ring protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (around 170 ppm), the aromatic carbons, and the aliphatic carbons of the piperazine ring and the methylene bridge.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition. The predicted monoisotopic mass is 238.0873 Da.[1] A characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. N-H stretching of the secondary amine in the piperazine ring will appear as a moderate peak around 3300 cm⁻¹.

-

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs. Its presence often improves aqueous solubility and allows for favorable interactions with biological targets. The 4-chlorophenyl group is a common substituent in CNS-active compounds.

Derivatives of arylpiperazine are known to interact with a variety of receptors, including dopamine and serotonin receptors. For instance, related structures have shown high affinity for the dopamine D4 receptor. Therefore, 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one represents a valuable starting point or fragment for the development of novel therapeutics, particularly in the area of neuroscience. Its synthetic accessibility makes it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies.

Conclusion

This guide has detailed the identification, synthesis, and characterization of 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. By employing a robust and logical workflow, researchers can confidently synthesize and verify this compound for use in further research and development. The provided protocols and analytical framework serve as a reliable foundation for incorporating this valuable chemical entity into drug discovery pipelines.

References

-

PubChem. 2-Chloro-1-(4-(3-chlorophenyl)piperazin-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. Université du Luxembourg. [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank 2023, 2023(1), M1548. [Link]

Sources

Navigating the Selective Synthesis of Mono-Acylated Piperazines: A Technical Guide for Drug Development Professionals

Abstract

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1] Its unique structural and physicochemical properties, particularly the presence of two nitrogen atoms, allow for fine-tuning of a molecule's pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the synthetic strategies for preparing mono-acylated piperazines, a critical class of intermediates in drug discovery. We will delve into the core challenge of selective acylation and present field-proven methodologies, from protecting group strategies to direct acylation techniques, offering researchers the causal insights behind experimental choices to empower their synthetic campaigns.

The Central Challenge: Achieving Mono-Selectivity

Piperazine, a symmetric diamine, presents a unique synthetic hurdle: controlling the selectivity between mono-acylation and di-acylation.[2] Both nitrogen atoms possess comparable nucleophilicity, making them equally susceptible to reaction with an acylating agent.[1][2] This inherent reactivity often leads to a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct, which complicates purification and ultimately reduces the yield of the target compound.[2] The successful synthesis of mono-acylated piperazines, therefore, hinges on strategies that can effectively differentiate between the two nitrogen atoms.

Key Synthetic Strategies for Mono-Acylation

Several robust strategies have been developed to address the challenge of selective mono-acylation. The choice of method often depends on the specific substrate, scale of the reaction, and the desired final product.

The Protecting Group Approach: A Reliable, Multi-Step Strategy

One of the most common and dependable methods for ensuring mono-acylation involves the use of a protecting group.[2] This strategy temporarily blocks one of the piperazine nitrogens, rendering it unreactive towards the acylating agent. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1]

Causality Behind the Choice: The bulky Boc group sterically hinders one nitrogen atom and electronically deactivates it by delocalizing the lone pair of electrons, thus directing the acylation to the unprotected nitrogen. This multi-step process, while longer, offers excellent control and predictability.[1]

Experimental Workflow: Protecting Group Strategy

Caption: Workflow for mono-acylation using a Boc protecting group.

Detailed Protocol: Synthesis of 1-Acyl-piperazine via Boc Protection

-

Protection: Dissolve piperazine in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (TEA), followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.

-

Acylation: Dissolve the N-Boc-piperazine in anhydrous DCM and cool to 0 °C. Add a base (e.g., TEA) followed by the dropwise addition of the desired acyl chloride. Allow the reaction to warm to room temperature and stir until completion.[3]

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3] Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected mono-acylated piperazine. Purify by column chromatography if necessary.[3]

-

Deprotection: Dissolve the purified intermediate in DCM and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete.

-

Final Isolation: Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt, which can be neutralized or used directly.

In Situ Mono-Protonation: An Efficient One-Pot Approach

A more atom-economical and streamlined approach involves the in situ mono-protonation of piperazine.[4] By reacting piperazine with a single equivalent of an acid, a mono-salt is formed. The protonated nitrogen becomes significantly less nucleophilic, effectively deactivating it and directing acylation to the free, non-protonated nitrogen.[2]

Causality Behind the Choice: This method leverages the basicity of the piperazine nitrogens. The formation of the mono-ammonium salt creates a large electronic difference in the nucleophilicity of the two nitrogens, allowing for selective acylation without the need for protection and deprotection steps.[4]

Experimental Workflow: In Situ Mono-Protonation

Caption: Workflow for selective mono-acylation via in situ mono-protonation.

Detailed Protocol: Synthesis of Phenyl-(piperazin-1-yl)-methanone using Mono-protonation

-

Reaction Setup: In a round-bottom flask, dissolve piperazine and one equivalent of piperazine dihydrochloride in water to generate the mono-salt in situ.[5] Add sodium chloride to create a brine solution.[5]

-

Preparation of Acylating Agent: In a separate flask, react the carboxylic acid (e.g., phenylacetic acid) with an activating agent like 1,1'-carbonyldiimidazole (CDI).[5]

-

Acylation: Add the aqueous solution of the piperazine mono-salt to the activated acylating agent.[5] Stir the reaction mixture vigorously.

-

Work-up and Purification: Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any di-acylated product.[5] Basify the aqueous layer with a saturated solution of sodium hydroxide and extract the mono-acylated product with ethyl acetate.[5] Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[5] Purify by flash chromatography.[5]

Stoichiometric Control: A Direct and Simple Method

For certain applications, selective mono-acylation can be achieved by carefully controlling the stoichiometry of the reactants. Using a significant excess of piperazine relative to the acylating agent statistically favors the formation of the mono-acylated product.[2]

Causality Behind the Choice: By maintaining a high concentration of unreacted piperazine, the acylating agent is more likely to encounter and react with a piperazine molecule that has not yet been acylated, rather than the mono-acylated product. Slow, dropwise addition of the acylating agent is crucial to maintain a low concentration of this reagent and further minimize the chance of a second acylation.[3]

Table 1: Comparison of Key Mono-acylation Strategies

| Strategy | Advantages | Disadvantages | Typical Reagents |

| Protecting Group | High selectivity and predictability; well-established.[1][2] | Multi-step process, leading to lower overall yield and increased waste.[4][6] | Boc-anhydride, TFA/HCl for deprotection.[1] |

| In Situ Mono-protonation | One-pot procedure, atom-economical, avoids protection/deprotection.[2][4] | May require careful pH control; solubility of the salt can be an issue.[1] | HCl, Acetic Acid.[1] |

| Stoichiometric Control | Simple, direct, and avoids additional reagents.[2] | Requires a large excess of piperazine, which can be costly and requires efficient separation.[4] | Excess piperazine, slow addition of acyl chloride.[3] |

| Alternative Activating Agents | Can offer high selectivity under mild conditions.[6] | Reagents can be expensive or complex to prepare.[6] | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[6] |

Alternative Acylating and Activating Agents

The choice of acylating or activating agent can also influence the selectivity of the reaction. Sterically hindered activating agents can favor mono-acylation. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been successfully used for the direct synthesis of mono-acylated piperazine derivatives from carboxylic acids under mild conditions.[6] The steric bulk of the intermediate formed from the carboxylic acid and CDMT is thought to prevent the second acylation.[6]

Conclusion and Future Outlook

The synthesis of mono-acylated piperazines is a critical transformation in the development of new pharmaceuticals. While the inherent symmetry of piperazine presents a selectivity challenge, a range of effective strategies are available to the modern medicinal chemist. The traditional protecting group approach offers reliability, while methods like in situ mono-protonation and stoichiometric control provide more direct and atom-economical routes. The continued development of novel activating agents and the application of technologies like flow chemistry promise to further enhance the efficiency and selectivity of these important reactions.[2] A thorough understanding of the principles behind each method allows researchers to make informed decisions and optimize their synthetic routes to access these valuable building blocks for drug discovery.

References

- Benchchem. (n.d.). Selective Mono-acylation of Piperazine. Technical Support Center.

- Benchchem. (n.d.). Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Application Notes and Protocols.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules.

- Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. (n.d.). ResearchGate.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.

- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

amide coupling conditions for 4-chlorophenylacetic acid and piperazine

An In-Depth Guide to the Amide Coupling of 4-Chlorophenylacetic Acid and Piperazine: Application Notes and Protocols

Introduction: The Central Role of the Amide Bond

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and the broader field of drug development.[1][2] Its prevalence stems from the remarkable stability and structural role of the amide linkage in peptides, proteins, and a vast array of synthetic pharmaceuticals. The successful coupling of a carboxylic acid and an amine is a cornerstone of molecular construction, yet the kinetic barrier to this transformation necessitates the use of activating agents, commonly known as coupling reagents.

This guide provides a detailed examination of the amide coupling between 4-chlorophenylacetic acid and piperazine. This specific reaction presents a common challenge in synthetic chemistry: the selective mono-acylation of a symmetrical diamine. Piperazine's dual nucleophilic sites can lead to the formation of an undesired bis-acylated byproduct, making the choice of reaction conditions, stoichiometry, and methodology paramount for achieving a high yield of the desired product, 1-(4-chlorophenylacetyl)piperazine.

As a senior application scientist, this document moves beyond simple procedural lists. It delves into the mechanistic rationale behind the selection of reagents, explains the causality of experimental choices, and provides robust, field-tested protocols designed for reproducibility and optimization.

Reaction Overview and Strategic Considerations

The primary objective is the formation of a single amide bond between one of the secondary amine nitrogens of piperazine and the carboxyl group of 4-chlorophenylacetic acid.

Primary Reaction: 4-Chlorophenylacetic Acid + Piperazine → 1-(4-Chlorophenylacetyl)piperazine

Potential Side Reaction: 1-(4-Chlorophenylacetyl)piperazine + 4-Chlorophenylacetic Acid → 1,4-bis(4-Chlorophenylacetyl)piperazine

To mitigate the formation of the bis-amide byproduct, two key strategies are employed:

-

Stoichiometric Control: Utilizing a molar excess of piperazine shifts the reaction equilibrium towards the mono-acylated product. The unreacted piperazine can then be easily removed during the aqueous work-up due to its high water solubility, especially in an acidic medium.

-

Controlled Addition: In some protocols, the slow addition of the activated carboxylic acid to the excess piperazine solution can further enhance selectivity by maintaining a low concentration of the acylating agent relative to the amine.

Selecting the Optimal Coupling Reagent: A Mechanistic Comparison

The choice of coupling reagent is the most critical decision in designing the synthesis. The two most reliable and widely adopted classes of reagents for this type of transformation are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids.[3][4] While effective alone, its performance is significantly enhanced by an additive like 1-Hydroxybenzotriazole (HOBt).

Mechanism of Action: The reaction proceeds through a multi-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and rearrangement into an unreactive N-acylurea byproduct.[5][6] The role of HOBt is to intercept this reactive intermediate, forming an HOBt-active ester.[3][4] This new ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the amine (piperazine), yielding the desired amide and regenerating HOBt. The primary advantage of this two-stage activation is the suppression of side reactions.[7]

Uronium Salt-Mediated Coupling: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt coupling reagent known for its high efficiency and rapid reaction rates.[8][9][10] It is particularly effective for sterically hindered or electronically deactivated substrates.

Mechanism of Action: The process requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid, forming a carboxylate anion.[11][12] This carboxylate then attacks the electrophilic carbon of HATU to generate a highly reactive OAt-active ester.[8][10] This active ester is then readily attacked by the amine to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts. The pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[8]

Comparative Overview of Recommended Conditions

The selection between EDC/HOBt and HATU often depends on factors like cost, desired reaction speed, and the difficulty of the specific coupling.

| Feature | EDC/HOBt Protocol | HATU Protocol |

| Coupling Reagent | EDC·HCl (1.2-1.5 eq) | HATU (1.1-1.2 eq) |

| Additive | HOBt (1.0-1.2 eq) | None required |

| Base | DIPEA or Et₃N (2.5-3.0 eq) | DIPEA (3.0-4.0 eq) |

| Solvent | DMF, DCM | DMF, NMP |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Time | 4 - 24 hours | 1 - 6 hours |

| Pros | Lower cost, water-soluble urea byproduct is easily removed with aqueous washes.[4] | High efficiency, very fast reaction rates, effective for difficult couplings.[8][10] |

| Cons | Slower reaction times, potential for N-acylurea side product if HOBt is omitted.[6] | Higher cost, tetramethylurea byproduct can sometimes be difficult to remove via chromatography.[13] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for routine synthesis.

Materials:

-

4-Chlorophenylacetic acid (1.0 eq)

-

Piperazine (3.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine, aq)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reactant Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorophenylacetic acid (1.0 eq), HOBt (1.1 eq), and piperazine (3.0 eq).

-

Solvation: Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent, 4-chlorophenylacetic acid).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Base Addition: Add DIPEA (2.5 eq) dropwise to the solution. Stir for 10 minutes.

-

Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chlorophenylacetic acid is consumed.[14]

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (30x the volume of DMF used).

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove excess piperazine and DIPEA.

-

Wash with saturated aqueous NaHCO₃ (2x) to remove any remaining acidic components.

-

Wash with brine (1x) to reduce the water content in the organic layer.[3]

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to isolate the pure 1-(4-chlorophenylacetyl)piperazine.

Protocol 2: HATU Mediated Amide Coupling

This protocol is ideal for achieving faster reaction times and potentially higher yields, especially if the EDC/HOBt method proves sluggish.

Materials:

-

4-Chlorophenylacetic acid (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Piperazine (3.0 eq)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine, aq)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reactant Preparation: To a round-bottom flask under an inert atmosphere, add 4-chlorophenylacetic acid (1.0 eq) and HATU (1.1 eq).

-

Solvation: Dissolve the mixture in anhydrous DMF (approx. 0.1 M).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Pre-activation: Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.[3]

-

Amine Addition: In a separate flask, dissolve piperazine (3.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.

-

Work-up and Purification: Follow steps 8-10 from Protocol 1. Be aware that the tetramethylurea byproduct from HATU is polar and may co-elute with the product if the chromatography conditions are not optimized.[13]

General Workflow Visualization

The overall process from reaction to pure compound follows a standard sequence in synthetic chemistry.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive coupling reagents (hydrolyzed). | Use fresh, anhydrous reagents and solvents. Ensure the reaction is run under an inert atmosphere. |

| Insufficient base. | Ensure adequate equivalents of non-nucleophilic base are used, especially with EDC·HCl or HATU which form acid byproducts. | |

| Significant Bis-Amide Formation | Insufficient excess of piperazine. | Increase the molar excess of piperazine to 4-5 equivalents. |

| Reaction concentration too high. | Perform the reaction at a higher dilution. Consider the slow addition of the activated acid to the piperazine solution. | |

| Unreacted Starting Acid | Reaction time is too short. | Allow the reaction to stir longer, monitoring periodically by TLC/LC-MS. |

| Coupling reagent not powerful enough. | If using EDC/HOBt, switch to the more reactive HATU system. | |

| Difficulty Removing Byproducts | EDC: EDC-urea is water-soluble but may persist. | Perform additional aqueous washes. |

| HATU: Tetramethylurea is polar and soluble in organic solvents. | Optimize column chromatography; sometimes a different solvent system (e.g., EtOAc/heptane) can improve separation. Washing with 5% aqueous LiCl solution has also been reported to help remove DMF and some polar byproducts.[15] |

References

-

HATU - Wikipedia . Wikipedia. [Link]

-

A comparative study of amide-bond forming reagents in aqueous media . Luxembourg Bio Technologies. [Link]

-

Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

-

Amine to Amide (EDC + HOBt) . Common Organic Chemistry. [Link]

-

A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF . ResearchGate. [Link]

-

Amide Workup . Biofilm Inhibitor Synthesis. [Link]

-

Ch27 : Peptide synthesis . University of Calgary. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

-

Coupling Reagents . Aapptec Peptides. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]

-

Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]

-

The Science Behind HATU: Mechanism and Applications in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Acid-Amine Coupling using EDCI . Organic Synthesis. [Link]

-

Peptide synthesis - Wikipedia . Wikipedia. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ResearchGate. [Link]

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating . OSTI.GOV. [Link]

-

A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility . Semantic Scholar. [Link]

-

Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids . ResearchGate. [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases . The Journal of Organic Chemistry. [Link]

- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

-